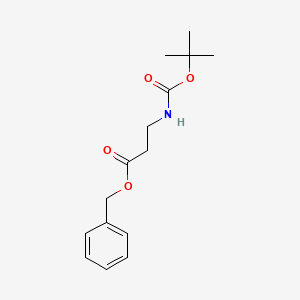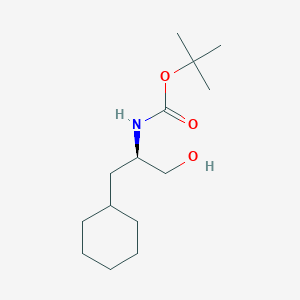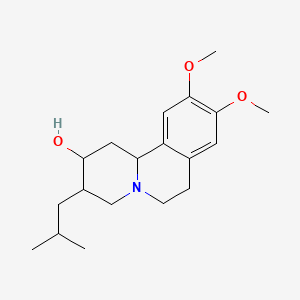
Benzyl 3-(Boc-amino)propanoate
Übersicht
Beschreibung
Benzyl 3-(Boc-amino)propanoate is a chemical compound with the molecular formula C15H21NO4 . It has a molecular weight of 279.34 .
Synthesis Analysis
The synthesis of Boc-protected amines and amino acids, such as Benzyl 3-(Boc-amino)propanoate, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The molecular structure of Benzyl 3-(Boc-amino)propanoate consists of 15 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Chemical Reactions Analysis
The Boc group in Benzyl 3-(Boc-amino)propanoate is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .Physical And Chemical Properties Analysis
Benzyl 3-(Boc-amino)propanoate is a colorless liquid . It has a molecular weight of 279.34 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
“Benzyl 3-(Boc-amino)propanoate” is a chemical compound with the molecular formula C15H21NO4 . It is used in various chemical synthesis processes due to its unique structure and properties .
Protection of Amino Functions
This compound plays a pivotal role in the protection of amino functions, especially in the synthesis of multifunctional targets . Primary amines can accommodate two such groups, and this compound is often used for dual protection of amines and amides .
Peptide Synthesis
“Benzyl 3-(Boc-amino)propanoate” is widely used in peptide synthesis . It was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . It is also applied nearly from the outset of solid phase peptide synthesis for temporary protection of the α-amino group .
Facilitated Cleavage
This compound is also used in cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen . This is particularly useful in complex chemical synthesis processes where selective deprotection is required .
Commercial Availability
“Benzyl 3-(Boc-amino)propanoate” is commercially available, which contributes to its widespread use in various research applications . It is often used as a standard or reference compound in various analytical methods .
Safety and Handling
This compound is classified under GHS07 for safety and handling . It has hazard statements H315, H319, and H335, and precautionary statements P261, P305+351+338, and P302+352 . Understanding the safety and handling of this compound is crucial for its use in laboratory and industrial settings .
Wirkmechanismus
Target of Action
Benzyl 3-(Boc-amino)propanoate is a derivative of amino acids, specifically a Boc-protected amino acid . The primary targets of this compound are likely to be proteins or enzymes that interact with amino acids.
Mode of Action
As a Boc-protected amino acid, Benzyl 3-(Boc-amino)propanoate is primarily used in peptide synthesis . The Boc group serves as a protective group for the amino function, preventing it from reacting prematurely during the synthesis process . The Boc group can be removed under acidic conditions, revealing the free amino group for subsequent reactions .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
benzyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-10-9-13(17)19-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPCQQYJTWFNFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-(Boc-amino)propanoate | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




